

GR 64349: A Comparative Analysis of its Pharmacological Effects Across Species

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Compound of Interest

Compound Name: GR 64349

Cat. No.: B10855664

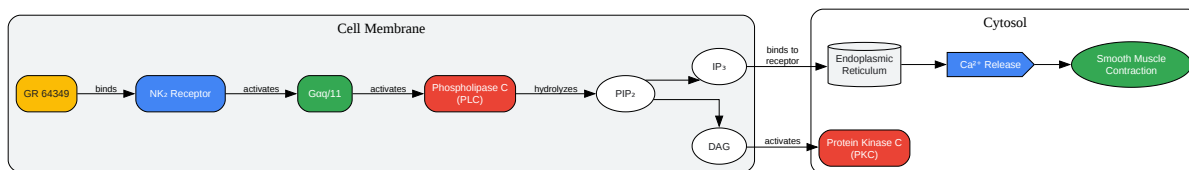
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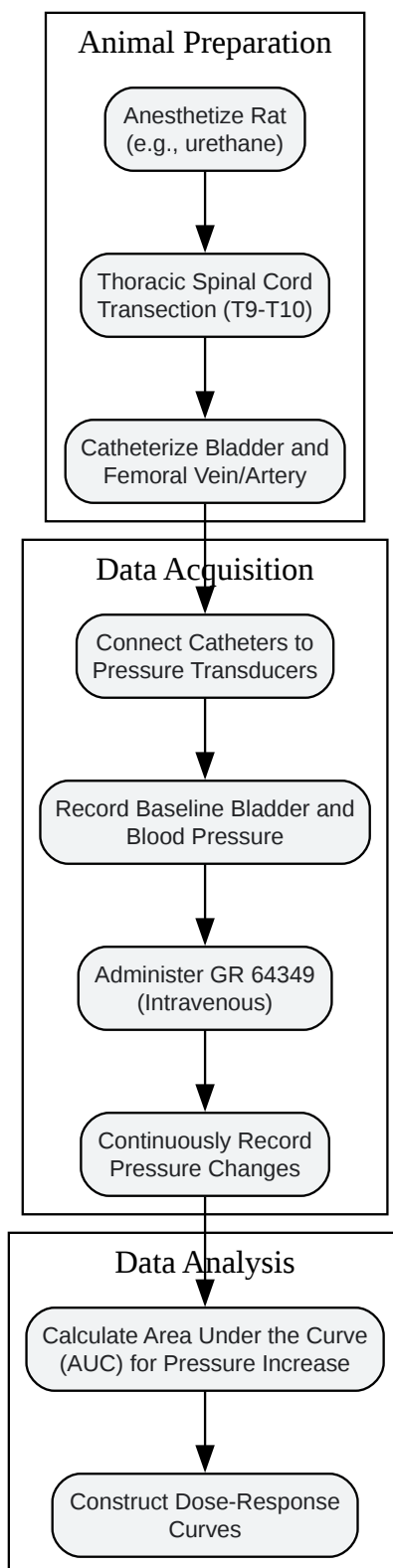
For Researchers, Scientists, and Drug Development Professionals

GR 64349 is a potent and highly selective synthetic peptide agonist for the tachykinin neurokinin-2 (NK₂) receptor.^[1] Its high affinity and selectivity have made it a valuable tool for investigating the physiological roles of the NK₂ receptor in various biological systems. This guide provides a comparative overview of the pharmacological effects of **GR 64349** in different animal species, supported by experimental data and detailed methodologies.

Mechanism of Action: The NK₂ Receptor Signaling Pathway

GR 64349 exerts its effects by binding to and activating the NK₂ receptor, a G-protein coupled receptor (GPCR). Upon activation, the receptor couples to Gαq/11, initiating a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca²⁺ levels are a primary driver of smooth muscle contraction.





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References

- 1. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection - PMC [pmc.ncbi.nlm.nih.gov]
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